[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride
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Overview
Description
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a naphthalene ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride typically involves the reaction of 2-(naphthalen-1-yl)ethanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The general reaction scheme is as follows:
2-(Naphthalen-1-yl)ethanol+PCl3→[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonic esters and amides can be formed.
Hydrolysis Products: [2-(Naphthalen-1-yl)ethyl]phosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphonic esters and amides.
Materials Science:
Biological Studies: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The phosphonic dichloride group is highly reactive towards nucleophiles, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
[2-(Naphthalen-1-yl)ethyl]phosphonic acid: The hydrolysis product of [2-(Naphthalen-1-yl)ethyl]phosphonic dichloride.
[2-(Naphthalen-1-yl)ethyl]phosphonic esters: Formed by the substitution of chlorine atoms with alcohols.
[2-(Naphthalen-1-yl)ethyl]phosphonic amides: Formed by the substitution of chlorine atoms with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various substituted products. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
391642-66-3 |
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Molecular Formula |
C12H11Cl2OP |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
1-(2-dichlorophosphorylethyl)naphthalene |
InChI |
InChI=1S/C12H11Cl2OP/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key |
OEVAQBUUZBAWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCP(=O)(Cl)Cl |
Origin of Product |
United States |
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